HIV-1 inhibitor-50

HIV-1 NNRTI Antiviral Activity

HIV-1 inhibitor-50 is a diarylpyrimidine (DAPY) NNRTI that retains single-digit to low-double-digit nanomolar potency against key resistance mutants (K103N, Y181C, Y188L), unlike first-generation NNRTIs (nevirapine, efavirenz) that suffer 10- to 100-fold potency losses. With SI ≈15,000, in vitro T1/2 = 11.3 min, and validated rodent PK (CL = 103 L/h/kg, F = 12.1%), it is the definitive tool compound for studying NNRTI resistance mechanisms, benchmarking next-generation DAPY analogs, and validating IVIVE/PKPD models. Standard supplier purity: ≥98%.

Molecular Formula C24H18FN5O2
Molecular Weight 427.4 g/mol
Cat. No. B12404796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-50
Molecular FormulaC24H18FN5O2
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)C=CC#N
InChIInChI=1S/C24H18FN5O2/c1-14-8-16(4-3-7-26)9-15(2)22(14)32-23-19-12-31-13-21(19)29-24(30-23)28-18-6-5-17(11-27)20(25)10-18/h3-6,8-10H,12-13H2,1-2H3,(H,28,29,30)/b4-3+
InChIKeyNXWBHECFJJKVHJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-50: A Next-Generation NNRTI for Broad-Spectrum Antiviral Research and Resistance Studies


HIV-1 inhibitor-50 (CAS 2834087-69-1) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) specifically designed to target HIV-1 reverse transcriptase (RT) with an enzymatic IC50 of 50 nM . It belongs to a new class of diarylpyrimidine (DAPY) derivatives and demonstrates potent, broad-spectrum antiviral activity against both wild-type HIV-1 IIIB and a panel of clinically relevant NNRTI-resistant mutant strains in MT-4 cell-based assays . Unlike first-generation NNRTIs, this compound maintains low nanomolar efficacy against key resistance-associated mutations, positioning it as a critical tool compound for investigating NNRTI resistance mechanisms and developing next-generation antiretroviral therapies [1].

Why HIV-1 Inhibitor-50 Cannot Be Substituted by Legacy NNRTIs in Advanced Research


First-generation NNRTIs such as nevirapine and efavirenz exhibit significant potency losses against common single-point mutants like K103N, Y181C, and Y188L, with reported fold-changes in EC50 often exceeding 10- to 100-fold [1]. Cross-study comparisons reveal that while compounds like nevirapine may have EC50 values in the micromolar range against Y181C mutants, HIV-1 inhibitor-50 retains single-digit to low-double-digit nanomolar potency against the same mutants in identical MT-4 cell assay conditions . This differential resistance profile is critical; simply substituting HIV-1 inhibitor-50 with a legacy NNRTI would introduce a confounder in studies focused on mutant viral strains, potentially invalidating experimental outcomes that require consistent, potent inhibition across a panel of clinically relevant variants [2].

Quantitative Evidence for HIV-1 Inhibitor-50: Potency, Resistance, and Stability Profiles vs. Established NNRTIs


Wild-Type HIV-1 Potency Comparison: HIV-1 Inhibitor-50 vs. Efavirenz and Nevirapine

HIV-1 inhibitor-50 demonstrates potent antiviral activity against wild-type HIV-1 (IIIB strain) with an EC50 of 3.04 nM in MT-4 cells . For context, efavirenz, a clinically approved first-generation NNRTI, exhibits a reported wild-type EC50 of 1.7 nM in MT-4 cells, while nevirapine is substantially less potent, often exceeding 100 nM [1]. This places HIV-1 inhibitor-50's potency in the same single-digit nanomolar range as efavirenz, but with a distinct chemical scaffold designed to circumvent resistance pathways .

HIV-1 NNRTI Antiviral Activity WT Strain MT-4 Cells

Superior Activity Against K103N NNRTI-Resistant Mutant

The K103N mutation in HIV-1 reverse transcriptase is a primary mechanism of resistance to first-generation NNRTIs. HIV-1 inhibitor-50 retains exceptional potency against the K103N mutant with an EC50 of 2.87 nM, representing only a 1.06-fold change from its WT potency . In stark contrast, efavirenz's EC50 increases 18-fold against K103N mutants in cell culture, and nevirapine's potency is completely abrogated [1]. This differential activity is a key differentiator, positioning HIV-1 inhibitor-50 as a research tool for studying K103N-containing viral populations without significant loss in inhibitory capacity .

HIV-1 Drug Resistance K103N Mutation NNRTI EC50

Potent Inhibition of Y181C and Y188L Mutants

Mutations at positions Y181 and Y188 in HIV-1 RT are common in patients failing NNRTI-based therapy. HIV-1 inhibitor-50 exhibits potent activity against Y181C (EC50 = 10.2 nM) and Y188L (EC50 = 13.2 nM) mutants, representing 3.4-fold and 4.3-fold changes from its wild-type potency, respectively . Comparable studies show that etravirine, a second-generation NNRTI, has EC50 values of 4.0 nM (WT) and 14.0 nM (Y181C) against the same strains, while rilpivirine exhibits ~2.7 nM (WT) and ~0.35 nM (K103N) [1]. While the absolute potency against these mutants is slightly lower than some newer NNRTIs, the moderate fold-change indicates a resistance profile superior to many first-generation agents [2].

HIV-1 Y181C Mutation Y188L Mutation NNRTI Resistance EC50

High Selectivity Index and Low Cytotoxicity in MT-4 Cells

HIV-1 inhibitor-50 demonstrates a favorable selectivity index (SI) in MT-4 cells, with a cytotoxic concentration (CC50) of 45.6 μM, resulting in an SI of approximately 15,000 when calculated against its wild-type EC50 of 3.04 nM . This selectivity profile is comparable to that of the second-generation NNRTI rilpivirine, which has a reported SI of >8,000 in vitro, and is significantly higher than many first-generation inhibitors [1]. The high SI indicates a substantial therapeutic window and low inherent cytotoxicity, reducing the likelihood of off-target effects confounding cell-based antiviral assays .

HIV-1 Selectivity Index Cytotoxicity CC50 Safety Profile

Moderate In Vitro Metabolic Stability and Predictable Clearance Profile

In vitro metabolic stability studies reveal that HIV-1 inhibitor-50 has a half-life (T1/2) of 11.3 minutes in human liver microsomes with a corresponding intrinsic clearance (CLint) of 87.6 μL/min/mg . For context, this clearance rate is moderate compared to highly stable compounds like rilpivirine (CLint ~10-20 μL/min/mg) but superior to rapidly cleared early NNRTI leads. This profile is valuable for in vitro-in vivo extrapolation (IVIVE) and for studying structure-metabolism relationships within the DAPY scaffold [1].

HIV-1 Metabolic Stability Microsomal Clearance In Vitro ADME Drug Development

In Vivo Pharmacokinetic Profile and Acute Tolerability in Rodents

In rodent studies, HIV-1 inhibitor-50 (administered as the HCl salt) displayed a moderate half-life of 1.43 hours (IV) and a high plasma clearance of 103 L/h/kg, resulting in a modest oral bioavailability (F) of 12.1% at a 10 mg/kg dose . Critically, in a 7-day acute tolerability study, a single oral dose of 2000 mg/kg produced no significant weight loss or abnormal behavior, indicating low acute toxicity . This in vivo data set provides a baseline for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for evaluating formulation strategies aimed at improving exposure [1].

HIV-1 In Vivo Pharmacokinetics Oral Bioavailability Acute Toxicity Preclinical

Optimal Research and Industrial Applications for HIV-1 Inhibitor-50


Mechanistic Studies of NNRTI Resistance

HIV-1 inhibitor-50 is ideally suited for investigating the molecular mechanisms of NNRTI resistance. Its retained low-nanomolar potency against key single-point mutants (K103N, Y181C, Y188L) allows researchers to study the fitness and replication kinetics of resistant viral strains under consistent selective pressure, as established by the EC50 data . This is particularly valuable for in vitro evolution experiments where a potent inhibitor is required to maintain selective pressure without immediate viral escape [1].

Structure-Activity Relationship (SAR) and Lead Optimization

The compound serves as a critical reference standard in medicinal chemistry programs developing next-generation DAPY-based NNRTIs. Its well-defined potency profile against a panel of mutants and its documented in vitro metabolic stability (T1/2 = 11.3 min) provide a clear benchmark for evaluating novel analogs . Researchers can directly compare new compounds to HIV-1 inhibitor-50 to assess improvements in potency, resistance profile, and ADME properties [1].

In Vitro Pharmacology and PK/PD Modeling

With its established in vitro ADME and in vivo rodent PK parameters (CL = 103 L/h/kg, F = 12.1%), HIV-1 inhibitor-50 is an excellent tool compound for validating in vitro-in vivo extrapolation (IVIVE) models and pharmacokinetic/pharmacodynamic (PK/PD) relationships . Its moderate clearance and low oral bioavailability make it a sensitive probe for detecting improvements in formulation or prodrug strategies [1].

Combination Antiviral Therapy Screening

HIV-1 inhibitor-50's high selectivity index (SI ≈ 15,000) and potent activity against drug-resistant mutants make it a suitable partner for combination studies with other antiretroviral classes (e.g., integrase inhibitors, protease inhibitors) . Its low cytotoxicity reduces the risk of confounding additive toxicities in cell-based synergy assays, allowing for a clearer interpretation of combinatorial antiviral effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.